Polygalacic acid

Antioxidant Free Radical Scavenging Oxidative Stress

Polygalacic acid (Virgaureagenin G) is a stereochemically unique pentacyclic triterpenoid (2β,3β,16α,23-tetrahydroxyolean-12-ene) whose activity profile cannot be replicated by generic triterpenes such as oleanolic or ursolic acid. Key differentiators: (1) selective peroxyl radical scavenging without confounding peroxynitrite quenching, enabling cleaner oxidative pathway interpretation; (2) balanced dual AChE/BuChE inhibition (AChE IC50 0.3 μM, selectivity ratio 13), distinct from galanthamine; (3) suppression of IL-1β-induced MMP-3, MMP-9, MMP-13, and COX-2 in chondrocytes, a profile absent in less hydroxylated analogs; (4) bisdesmosidic glycosylation at C-28 yields enhanced tumor cytotoxicity per SAR evidence. Substituting polygalacic acid with cheaper triterpenes risks target disengagement and irreproducible experimental outcomes. For peroxyl-specific antioxidant screens, dual cholinesterase studies, and MMP-mediated OA models, this authenticated sapogenin is an indispensable tool compound.

Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
Cat. No. B1253884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolygalacic acid
Synonymspolygalacic acid
Molecular FormulaC30H48O6
Molecular Weight504.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C
InChIInChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m0/s1
InChIKeyKGGGRGBDMBZXKF-PWFIOIGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polygalacic Acid for Research: Triterpenoid Sapogenin with Differentiated Bioactivity Profiles


Polygalacic acid (CAS: 22338-71-2; C30H48O6; MW: 504.7), also known as Virgaureagenin G, is a pentacyclic triterpenoid sapogenin belonging to the oleanane family [1]. It occurs naturally as the aglycone of numerous saponins in plants such as Polygala tenuifolia, Platycodon grandiflorum, and Solidago virgaurea [2]. Structurally, it features a 2β,3β,16α,23-tetrahydroxy substitution pattern on the olean-12-ene skeleton, distinguishing it from simpler triterpenoids like oleanolic acid [3]. Its primary reported bioactivities include inhibition of matrix metalloproteinases (MMPs) relevant to osteoarthritis, modulation of cholinergic function pertinent to cognitive impairment, and selective radical scavenging capacity [4].

Why Polygalacic Acid Cannot Be Interchanged with Common Pentacyclic Triterpenes


Generic substitution of polygalacic acid with structurally related triterpenes (e.g., oleanolic acid, ursolic acid, echinocystic acid, platycodigenin) is scientifically invalid due to divergent hydroxylation patterns and glycosylation potential that dictate distinct molecular targets and bioactivity spectra [1]. While oleanolic acid and ursolic acid exhibit broad, non-specific activities, polygalacic acid displays selective functional profiles: it exhibits high peroxyl radical scavenging capacity but zero activity against peroxynitrite, a radical-specificity that is reversed in its close analog platycodigenin [2]. Furthermore, the cytotoxicity of polygalacic acid glycosides against tumor cells is exquisitely dependent on the O-glycosylation pattern at C-3 and C-28, a feature not shared with the echinocystic acid glycoside series, which shows distinct structure-activity relationships [3]. Consequently, substituting polygalacic acid with a cheaper, less hydroxylated triterpene may result in loss of target engagement and irreproducible experimental outcomes [1].

Quantitative Differentiation of Polygalacic Acid from In-Class Analogs: A Comparative Evidence Guide


Differential Radical Scavenging: Polygalacic Acid vs. Platycodigenin

Polygalacic acid demonstrates a distinct radical scavenging profile compared to its close analog platycodigenin. In a head-to-head total oxidant-scavenging capacity (TOSC) assay, polygalacic acid ranked second highest against peroxyl radicals among five tested saponins, whereas platycodigenin ranked third [1]. Critically, polygalacic acid exhibited no detectable scavenging capacity against peroxynitrite, while platycodigenin showed a TOSC value 2.35-fold higher than glutathione (GSH) [1]. This radical-specificity is attributed to the presence of a hydroxyl group at C-24 in platycodigenin, which is absent in polygalacic acid [1].

Antioxidant Free Radical Scavenging Oxidative Stress

Tumor Cell Cytotoxicity: Glycosylated Polygalacic Acid Derivatives vs. Prosapogenins

The cytotoxicity of polygalacic acid derivatives against tumor cells is highly dependent on glycosylation state. Bisdesmosides of polygalacic acid exhibit IC50 values that are lower than those of the corresponding prosapogenins (monodesmosides) in YAC-1 and P-815 tumor cell models [1]. This indicates that the presence of a second sugar chain at C-28 significantly enhances cytotoxic potency, a structure-activity relationship (SAR) that is distinct from the echinocystic acid series, where the acylglycosidic carbohydrate sequence 1-arabinose-2←1-rhamnose-4←1-glucose influences the rate of cytotoxic effects [1].

Cancer Research Cytotoxicity Natural Product Derivatives

Acetylcholinesterase (AChE) Inhibition: Polygalacic Acid vs. Galanthamine

Polygalacic acid exhibits reversible inhibition of acetylcholinesterase (AChE) with an IC50 of 0.3 μM, which is comparable to the clinically used AChE inhibitor galanthamine (IC50 0.35 μM) . Against butyrylcholinesterase (BuChE), polygalacic acid shows an IC50 of 3.9 μM, yielding a BuChE/AChE selectivity ratio of 13, whereas galanthamine is 50-fold selective for AChE over BuChE . This differential selectivity profile suggests polygalacic acid may offer distinct pharmacological properties in cholinergic modulation.

Neuroprotection Alzheimer's Disease Cholinergic System

MMP Inhibition in Osteoarthritis: Polygalacic Acid vs. IL-1β Induced Baseline

In rat chondrocytes stimulated with IL-1β (10 ng/mL), polygalacic acid (0-100 μM, 24h) significantly reduced the mRNA expression of MMP-3, MMP-9, MMP-13, and COX-2 in a dose-dependent manner . While quantitative IC50 values are not reported, the observed suppression of these catabolic enzymes was sufficient to prevent cartilage degeneration in a rat OA model in vivo [1]. This anti-catabolic activity distinguishes polygalacic acid from oleanolic acid, which has not demonstrated comparable MMP suppression in chondrocytes.

Osteoarthritis Cartilage Degeneration MMP Inhibitors

Optimal Research and Industrial Use Cases for Polygalacic Acid Based on Comparative Evidence


Selective Peroxyl Radical Scavenging in Oxidative Stress Assays

Use polygalacic acid as a positive control or tool compound in assays requiring peroxyl radical scavenging without confounding peroxynitrite quenching. Unlike platycodigenin, which scavenges both radical species, polygalacic acid's radical-specificity enables cleaner interpretation of oxidative damage pathways [1]. This is particularly valuable in lipid peroxidation studies and antioxidant screening panels.

Synthesis and Evaluation of Bisdesmosidic Glycosides for Anticancer Screening

Leverage the SAR evidence that bisdesmosides of polygalacic acid exhibit enhanced cytotoxicity relative to prosapogenins [2]. Medicinal chemistry efforts should prioritize the attachment of a second sugar chain at C-28 to maximize potency in tumor cell models. This glycosylation strategy provides a rational design path distinct from echinocystic acid-based derivatives.

Cholinergic Dysfunction Research Requiring Balanced AChE/BuChE Inhibition

Employ polygalacic acid in neuroprotection and Alzheimer's disease research where balanced inhibition of both AChE and BuChE is mechanistically desirable. With an IC50 of 0.3 μM for AChE and a BuChE/AChE selectivity ratio of 13, it offers a different pharmacological profile than the highly AChE-selective galanthamine . This may be useful in studies exploring dual cholinesterase inhibition.

Osteoarthritis Disease Models for Cartilage Protection Studies

Apply polygalacic acid in in vivo osteoarthritis models to investigate MMP-mediated cartilage degradation. Preclinical evidence demonstrates that polygalacic acid treatment prevents cartilage degeneration in rat OA models, an effect linked to its suppression of IL-1β-induced MMP-3, MMP-9, MMP-13, and COX-2 expression in chondrocytes . This distinguishes it from less hydroxylated triterpenes that lack this specific anti-catabolic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polygalacic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.